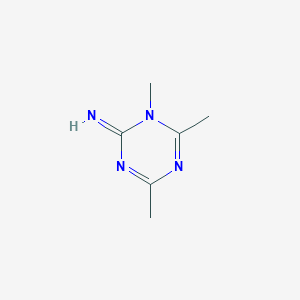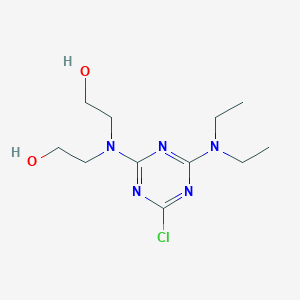
2-Methoxybenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybenzenesulfonohydrazide: (CAS Number: 1950-68-1) is a chemical compound with the linear formula C₇H₁₀N₂O₃S and a molecular weight of 202.233 g/mol . It belongs to the class of sulfonohydrazides.
Preparation Methods
Synthetic Routes:: The synthesis of 2-Methoxybenzenesulfonohydrazide involves the reaction of 2-methoxybenzenesulfonyl chloride with hydrazine hydrate . The reaction proceeds as follows:
2-Methoxybenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Reaction Conditions:: The reaction typically occurs at room temperature or under mild heating conditions. The product is isolated by filtration or extraction.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery scientists can access this compound as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Reactivity:: 2-Methoxybenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form other functional groups.
Reduction: Reduction reactions can modify the hydrazide moiety.
Substitution: Substitution reactions can occur at the sulfonyl group or the methoxy group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the sulfonyl group.
Major Products:: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
2-Methoxybenzenesulfonohydrazide finds applications in:
Chemistry: As a building block for the synthesis of other compounds.
Biology: It may be used in studies related to hydrazide-based drug design.
Medicine: Research into potential therapeutic applications.
Industry: Limited information is available regarding industrial applications.
Mechanism of Action
The exact mechanism by which 2-Methoxybenzenesulfonohydrazide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
While detailed comparisons are scarce, 2-Methoxybenzenesulfonohydrazide’s uniqueness lies in its specific combination of functional groups. Similar compounds include other sulfonohydrazides, but each has distinct properties.
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-methoxybenzenesulfonohydrazide |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5-7(6)13(10,11)9-8/h2-5,9H,8H2,1H3 |
InChI Key |
MXURFNKKQOACNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)



![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)





